REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([Cl:12])[CH:6]=1)=O.[NH2:13][C:14](=[S:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16]>C(O)C>[Cl:12][C:7]1[CH:6]=[C:5]([C:3]2[N:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[S:20][CH:2]=2)[CH:10]=[CH:9][C:8]=1[F:11]
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Name
|
|
Quantity
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1.35 g
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Type
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reactant
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Smiles
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BrCC(=O)C1=CC(=C(C=C1)F)Cl
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Name
|
|
Quantity
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0.72 g
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Type
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reactant
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Smiles
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NC(C(=O)OCC)=S
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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are heated
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Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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under reflux for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture is concentrated
|
Type
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CUSTOM
|
Details
|
the residue is purified by flash chromatography (mobile phase: cyclohexane/ethyl acetate 10:1), and 1.94 g of the title compound
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Type
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CUSTOM
|
Details
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are obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1F)C=1N=C(SC1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |